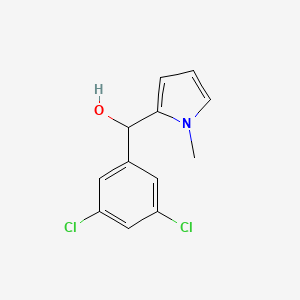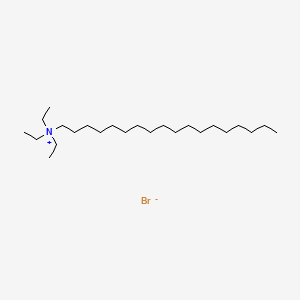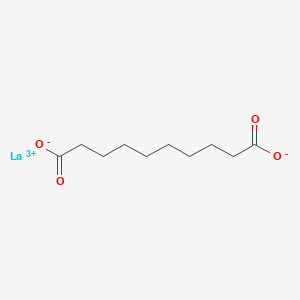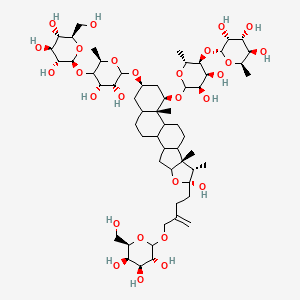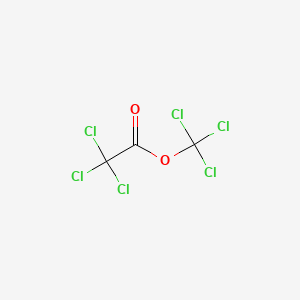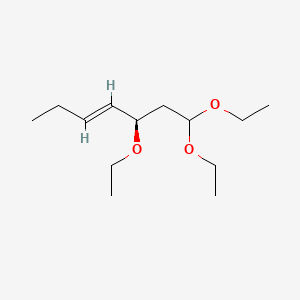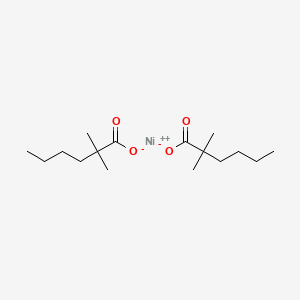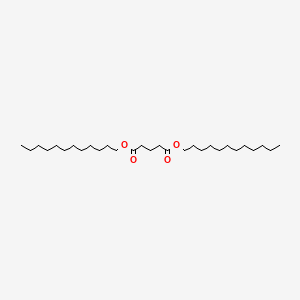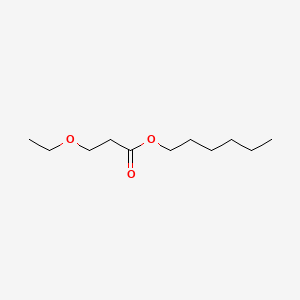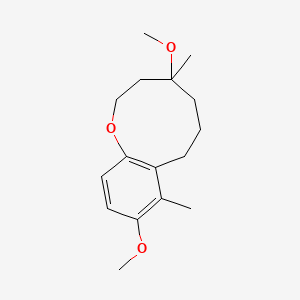
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its hexahydro structure, which includes multiple methoxy and methyl groups, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl- typically involves multi-step organic reactions. One common method includes the reduction of specific oxime derivatives using zinc dust in a mixture of acetic acid and acetic anhydride . This process ensures the selective formation of the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction techniques but optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Substitution: Halogenation or nitration reactions can introduce new substituents into the benzoxonin ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminium hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with unique chemical and physical properties.
Scientific Research Applications
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to alterations in cellular processes, such as enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,3,4,5,6,7-Hexahydro-6,7-dimethylcyclopent[b]azepin-8-one: Shares a similar hexahydro structure but differs in functional groups and overall chemical behavior.
Galaxolide (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]benzopyran): Another compound with a hexahydro structure, commonly used in fragrances.
Properties
Molecular Formula |
C16H24O3 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
4,9-dimethoxy-4,8-dimethyl-3,5,6,7-tetrahydro-2H-1-benzoxonine |
InChI |
InChI=1S/C16H24O3/c1-12-13-6-5-9-16(2,18-4)10-11-19-15(13)8-7-14(12)17-3/h7-8H,5-6,9-11H2,1-4H3 |
InChI Key |
ZLDMDMYRVPYFLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC(CCO2)(C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



